Anastrozole EP Impurity I Anastrozole EP Impurity I
Brand Name: Vulcanchem
CAS No.: 120511-91-3
VCID: VC0193210
InChI: InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
SMILES: CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N
Molecular Formula: C15H17ClN2
Molecular Weight: 260.76 g/mol

Anastrozole EP Impurity I

CAS No.: 120511-91-3

VCID: VC0193210

Molecular Formula: C15H17ClN2

Molecular Weight: 260.76 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Anastrozole EP Impurity I - 120511-91-3

Description

Anastrozole EP Impurity I, also known as 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile, is an impurity associated with Anastrozole, a non-steroidal aromatase inhibitor drug used in breast cancer treatment . Its presence is significant in pharmaceutical research and development for ensuring the quality and purity of Anastrozole medications. Studies focus on identifying its chemical structure, detecting its presence in Anastrozole formulations, and establishing methods for its detection and quantification. It has a molecular formula of C15H17ClN2 and a molecular weight of approximately 260.77 g/mol.

As an impurity, Anastrozole EP Impurity I does not have the same mechanism of action as Anastrozole, which functions by inhibiting the aromatase enzyme to reduce estrogen levels. Research indicates that Anastrozole EP Impurity I may interfere with analytical techniques used to assess Anastrozole's pharmaceutical properties. It is used as a working standard or secondary reference standard .

Anastrozole EP Impurity I shares structural similarities with other compounds such as Anastrozole EP Impurity A, which contains a bromomethyl group, and Anastrozole EP Impurity B, which features a hydroxymethyl group.

CAS No. 120511-91-3
Product Name Anastrozole EP Impurity I
Molecular Formula C15H17ClN2
Molecular Weight 260.76 g/mol
IUPAC Name 2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile
Standard InChI InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
Standard InChIKey HSNGPKBBTHINTG-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N
Canonical SMILES CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N
Appearance Solid powder
Purity > 95%
Synonyms 2-[3-CHLOROMETHYL-5-(CYANO-DIMETHYL-METHYL)-PHENYL]-2-METHYL-PROPIONITRILE
PubChem Compound 19349384
Last Modified Apr 15 2024

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